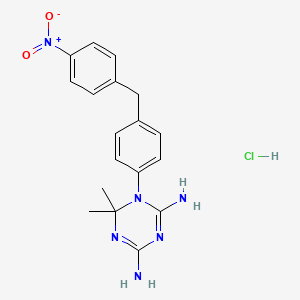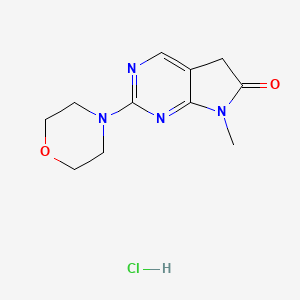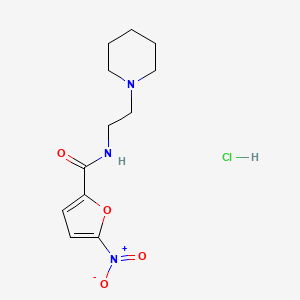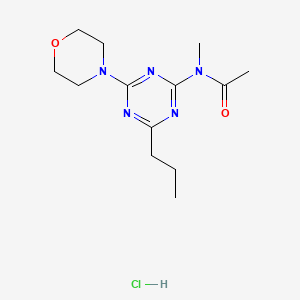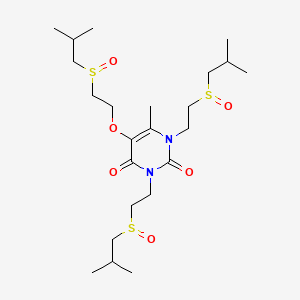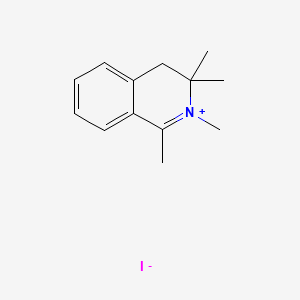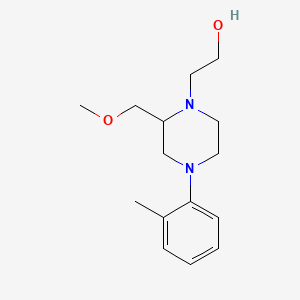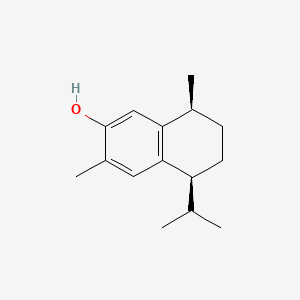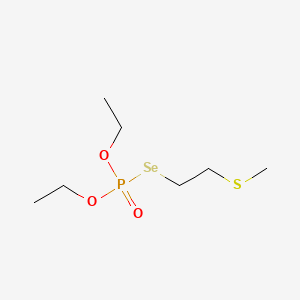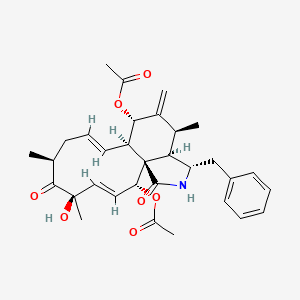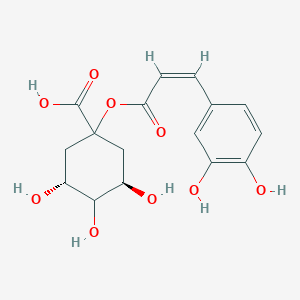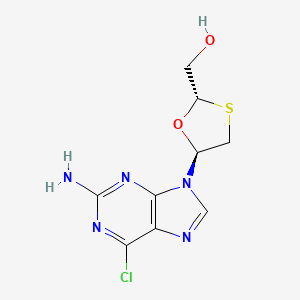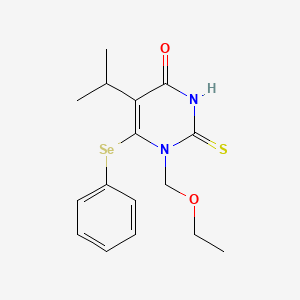
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, ethoxymethyl, isopropyl, phenylseleno, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, ethoxymethylating agents, isopropyl halides, phenylselenylating agents, and sulfur sources. The reaction conditions may vary, but common steps include:
Ethoxymethylation: Introduction of the ethoxymethyl group using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Isopropylation: Addition of the isopropyl group using isopropyl bromide and a strong base like potassium tert-butoxide.
Phenylselenylation: Incorporation of the phenylseleno group using phenylselenyl chloride in the presence of a catalyst such as copper(I) iodide.
Thioxo Group Introduction: Formation of the thioxo group using sulfurizing agents like Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The thioxo group can be reduced to a thiol group under reducing conditions.
Substitution: The ethoxymethyl and isopropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives.
Scientific Research Applications
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- involves its interaction with specific molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The thioxo group may interact with thiol-containing enzymes, potentially inhibiting their activity. The overall effect of the compound depends on its ability to modulate these molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo-
- 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-oxo-
- 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylthio)-2-thioxo-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylseleno and thioxo groups allows for unique redox and thiol-interacting properties not commonly found in similar compounds.
Properties
CAS No. |
172255-95-7 |
|---|---|
Molecular Formula |
C16H20N2O2SSe |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-(ethoxymethyl)-6-phenylselanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O2SSe/c1-4-20-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)21/h5-9,11H,4,10H2,1-3H3,(H,17,19,21) |
InChI Key |
LLMUKDYVAZVVET-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



